molecular formula C23H23FN2O6S B2384412 N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451500-12-2

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2384412
CAS No.: 451500-12-2
M. Wt: 474.5
InChI Key: ZOKATRSMKGAFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide” is a sulfamoyl benzamide derivative with the molecular formula C₂₂H₂₁FN₂O₅S and a molecular weight of 444.48 g/mol . The compound features a benzamide core substituted with a 2-fluoro group, a sulfamoyl moiety linked to a (2-methoxyphenyl)methyl group, and a 2,5-dimethoxyphenylamine substituent. Sulfamoyl benzamides are often explored for their antimicrobial, antifungal, or pesticidal properties, depending on substituent patterns .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKATRSMKGAFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, sulfonyl chlorides, and methoxybenzyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides or thiols. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfamoyl benzamide derivatives, focusing on molecular features and inferred bioactivity.

Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound (K781-9724) C₂₂H₂₁FN₂O₅S 444.48 2-fluoro, 2,5-dimethoxyphenyl, (2-methoxyphenyl)methyl-sulfamoyl Undocumented (structural analog studies suggest antimicrobial potential)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) C₃₁H₃₀N₄O₅S 594.67 4-methoxyphenylmethyl-oxadiazole, benzyl(methyl)sulfamoyl Antifungal (tested vs. fluconazole)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₃H₂₉N₅O₅S 495.57 Furan-2-yl-oxadiazole, cyclohexyl(ethyl)sulfamoyl Antifungal (tested vs. fluconazole)
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₈H₂₉N₅O₆S 571.62 2,5-dimethoxyphenyl-oxadiazole, bis(allyl)sulfamoyl Undocumented (structural similarity to bioactive oxadiazoles)
Sulfentrazone (Pesticide) C₁₁H₁₀ClF₂N₃O₃S 343.73 Dichlorophenyl, difluoromethyl-triazolone, methanesulfonamide Herbicide

Key Findings and Differences

Bioactivity Context: LMM5 and LMM11 () were tested against Candida albicans and showed activity comparable to fluconazole, a standard antifungal agent. This suggests that sulfamoyl benzamides with oxadiazole rings and hydrophobic substituents (e.g., 4-methoxyphenylmethyl or furan-2-yl) may enhance antifungal efficacy . However, its 2,5-dimethoxyphenyl and 2-fluoro substituents may alter pharmacokinetics or target specificity .

Structural Variations: Oxadiazole vs. Benzamide Core: LMM5 and LMM11 incorporate a 1,3,4-oxadiazole ring, whereas the target compound retains a simpler benzamide backbone. Oxadiazoles are known to improve metabolic stability and binding affinity in drug design . Substituent Effects: The (2-methoxyphenyl)methyl group in the target compound differs from LMM5’s benzyl(methyl) group and LMM11’s cyclohexyl(ethyl) moiety. These variations influence lipophilicity and steric bulk, which could modulate membrane penetration or enzyme inhibition . Pesticide Derivatives: Sulfentrazone () shares a sulfonamide group but employs a triazolone ring and dichlorophenyl substituents, highlighting how structural tweaks redirect applications from pharmaceuticals to herbicides .

However, its solubility in DMSO/Pluronic F-127 (common for hydrophobic agents) is unreported, unlike LMM5/LMM11, which were solubilized similarly for antifungal assays .

Notes on Limitations and Further Research

  • The target compound’s bioactivity remains speculative due to a lack of direct experimental data. Testing against fungal or bacterial models, as done for LMM5/LMM11, is warranted.
  • Structural analogs in pesticides (e.g., sulfentrazone ) demonstrate the scaffold’s versatility but underscore the need for targeted pharmacological studies.
  • Computational modeling (e.g., docking studies) could elucidate how the 2-fluoro and 2,5-dimethoxyphenyl groups influence target binding compared to oxadiazole-containing analogs .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide core with various substituents, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol

The structural characteristics include:

  • A dimethoxyphenyl group
  • A fluoro substituent
  • A methoxyphenylmethylsulfamoyl moiety

These features contribute to its distinct chemical behavior and interaction with biological targets.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as:

  • Inhibition of inflammation
  • Reduction of cancer cell proliferation

The compound's unique structure allows it to engage in both competitive and non-competitive inhibition of target enzymes, influencing cellular signaling pathways crucial for disease progression.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colorectal cancer (HT-29)

The compound's IC50 values in these assays ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .

Neuropharmacological Effects

The compound is structurally similar to certain hallucinogenic compounds within the NBOMe class, suggesting potential neuropharmacological applications. Preliminary studies indicate that it may influence serotonin receptors, leading to altered neurotransmission and possible therapeutic effects in mood disorders .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated anticancer activity against MCF-7 cellsInduced apoptosis; IC50 = 15 µM
Study 2Assessed neuropharmacological effects in rodent modelsAltered behavior consistent with serotonin receptor modulation
Study 3Investigated anti-inflammatory properties in vitroReduced cytokine release by 40% in stimulated macrophages

These studies underscore the compound's multifaceted biological activities and its potential as a lead candidate for drug development.

Q & A

Q. Challenges in Purification :

  • Solubility Issues : Polar solvents (e.g., DMF) may be required for intermediates, complicating crystallization .
  • Byproduct Removal : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to separate unreacted sulfonyl chlorides or coupling reagents .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~10 ppm with broadening) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO₂, δ ~55 ppm) carbons .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
  • FT-IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Advanced: How do the methoxy and fluoro substituents influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Electronic Effects :
    • Fluoro Substituent : Withdraws electron density via inductive effects, enhancing electrophilicity of the benzamide core and stabilizing interactions with target enzymes (e.g., hydrogen bonding with catalytic residues) .
    • Methoxy Groups : Electron-donating groups on the phenyl rings modulate π-π stacking and hydrophobic interactions in binding pockets .
  • Steric Effects :
    • Ortho-Methoxy Groups : Introduce steric hindrance, potentially reducing off-target binding .
      Experimental Validation :
  • Docking Studies : Compare binding affinities of analogs with/without methoxy/fluoro groups .
  • SAR Analysis : Synthesize derivatives (e.g., replacing methoxy with Cl or H) and assay biological activity (e.g., IC₅₀ values in enzyme inhibition) .

Advanced: What strategies can resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

Methodological Answer:

  • Meta-Analysis of Substituent Effects :
    • Compare analogs with systematic substitutions (e.g., : 4-methoxy vs. 3,4-dimethoxy derivatives showed 10-fold differences in anticancer activity) .
    • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
  • Experimental Controls :
    • Validate assay conditions (e.g., pH, co-solvents) that may alter compound stability or aggregation .
    • Replicate studies with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • Enzyme Inhibition Assays : Measure IC₅₀ under varying substrate concentrations to determine competitive/non-competitive inhibition .
    • Time-Dependent Inactivation : Pre-incubate compound with enzyme to assess irreversible binding (suggestive of covalent modification) .
  • Biophysical Techniques :
    • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
    • X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic Ser residues) .

Basic: What are the key considerations for optimizing reaction yields in the synthesis of this compound?

Methodological Answer:

  • Temperature Control :
    • Maintain low temperatures (-10°C) during sulfonylation to minimize side reactions .
  • Catalyst Selection :
    • Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Solvent Optimization :
    • Polar aprotic solvents (e.g., DCM or THF) improve solubility of intermediates .
  • Workup Protocols :
    • Acid-base extraction removes unreacted amines or sulfonyl chlorides .

Advanced: How does the compound’s stability under physiological conditions impact its suitability for in vivo studies?

Methodological Answer:

  • Stability Assays :
    • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
    • pH Stability : Test solubility and integrity in buffers mimicking gastrointestinal (pH 2–3) and bloodstream (pH 7.4) environments .
  • Metabolite Identification :
    • Use hepatocyte microsomes to identify primary metabolites (e.g., demethylation or sulfonamide cleavage) .

Advanced: What computational methods are recommended for predicting the compound’s ADMET properties?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict solubility, permeability, and CYP450 interactions .
    • Molinspiration : Calculate logP (hydrophobicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration .
  • MD Simulations :
    • Simulate membrane permeation using GROMACS to evaluate passive diffusion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.